2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one
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Overview
Description
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one is a complex organic compound characterized by its unique structure, which includes two morpholine rings and a fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one typically involves multiple steps. One common method includes the sulfonylation of 2,7-dihydroxy-9H-fluoren-9-one with 2,6-dimethylmorpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce hydrofluorenone derivatives.
Scientific Research Applications
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The fluorenone core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2,7-bis[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-9-one: Similar structure but with piperidine rings instead of morpholine.
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Different core structure but similar functional groups.
Properties
IUPAC Name |
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7S2/c1-15-11-26(12-16(2)33-15)35(29,30)19-5-7-21-22-8-6-20(10-24(22)25(28)23(21)9-19)36(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIPMQGIAFGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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